Synthetic Utility: Established Role as an Anti-HIV Drug Intermediate vs. Non-Validated Analogs
Racemic 2-methoxy-1-(4′-trifluoromethylphenyl)ethanol (306298-23-7) is explicitly cited in patent literature as an important intermediate for medicinal candidate compounds having anti-HIV activity [1]. This contrasts with closely related compounds like (R)-1-[4-(trifluoromethyl)phenyl]ethanol (CAS 76155-79-8), which, while also a CCR5 antagonist intermediate [2], lacks the methoxy group that serves as a critical synthetic handle in the pathway utilizing 306298-23-7. The specific synthetic route for 306298-23-7 involves epoxidation of 4-trifluoromethylstyrene followed by ring-opening with sodium methoxide, a pathway not applicable to the simpler alcohol analog [1].
| Evidence Dimension | Documented role in anti-HIV drug synthesis pathway |
|---|---|
| Target Compound Data | Validated intermediate; integral to a specific multi-step synthesis (epoxidation/ring-opening route) |
| Comparator Or Baseline | (R)-1-[4-(trifluoromethyl)phenyl]ethanol (CAS 76155-79-8) |
| Quantified Difference | Target compound possesses a methoxyethyl side chain that is absent in the comparator, enabling a distinct synthetic route. |
| Conditions | Synthetic pathway for CCR5 antagonists (U.S. Pat. No. 6,391,865 and WO 00/66558) |
Why This Matters
For procurement in anti-HIV drug development, the validated synthetic role of 306298-23-7 provides a clear, patent-backed rationale for selection over structurally simpler, non-validated alcohols.
- [1] Process for producing optically active 2-alkoxy-1-(trifluoromethyl-substituted phenyl) ethanol derivatives. U.S. Patent Application Publication No. US 2004/0249220 A1, filed December 9, 2004. View Source
- [2] Tagat, J.R.; et al. Piperazine-based CCR5 antagonists as HIV-1 inhibitors. II. Discovery of Sch-350634, an orally bioavailable, potent CCR5 antagonist. J Med Chem 2001, 44, 21, 3343. View Source
